molecular formula C9H17NO3 B2693948 tert-butyl N-(2-methyl-3-oxopropyl)carbamate CAS No. 842103-98-4

tert-butyl N-(2-methyl-3-oxopropyl)carbamate

Cat. No. B2693948
CAS RN: 842103-98-4
M. Wt: 187.239
InChI Key: HTBNREYQOZPEQT-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-methyl-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C8H15NO3 . It is also known as “tert-Butyl (2-oxopropyl)carbamate” and has a molecular weight of 173.21 .


Synthesis Analysis

The synthesis of “tert-butyl N-(2-methyl-3-oxopropyl)carbamate” involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA). This process uses primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol −1 .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-methyl-3-oxopropyl)carbamate” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 173.210 Da, and the monoisotopic mass is 173.105194 Da .


Chemical Reactions Analysis

The tert-butyl carbamate group in the molecule can undergo various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also participate in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-(2-methyl-3-oxopropyl)carbamate” include its molecular weight of 173.21 and its solubility in methylene chloride, chloroform, and alcohols .

Safety and Hazards

The safety information available indicates that “tert-butyl N-(2-methyl-3-oxopropyl)carbamate” has some hazards associated with it. It has been assigned the GHS07 pictogram, with hazard statements H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) .

properties

IUPAC Name

tert-butyl N-(2-methyl-3-oxopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBNREYQOZPEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-methyl-3-oxopropyl)carbamate

CAS RN

842103-98-4
Record name tert-butyl N-(2-methyl-3-oxopropyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of LAH (10 mL, 10 mmol, 1M in THF) was slowly added over ˜15 min to a stirred solution of tert-butyl {3-[methoxy(methyl)amino]-2-methyl-3-oxopropyl}carbamate (2.2 g, 8.9 mmol) in THF (40 mL) at −40° C. under nitrogen. After stirring at −40° for 30 min, the reaction mixture was quenched carefully by dropwise addition of saturated aqueous sodium bisulfate solution and stirred at room temperature for 1 hr. The mixture was filtered through Celite, and the filtrate was washed sequentially with ice-cold 1N hydrochloric acid (2×), saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered and concentrated to yield tert-butyl (2-methyl-3-oxopropyl)carbamate as colorless viscous oil. MS (M+1−Boc): 88.0
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10 mL
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tert-butyl {3-[methoxy(methyl)amino]-2-methyl-3-oxopropyl}carbamate
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2.2 g
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40 mL
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